molecular formula C13H12BNO3 B1365590 (4-(Phenylcarbamoyl)phenyl)boronic acid CAS No. 330793-45-8

(4-(Phenylcarbamoyl)phenyl)boronic acid

Cat. No. B1365590
M. Wt: 241.05 g/mol
InChI Key: DAUSGSRIYCUJDK-UHFFFAOYSA-N
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Description

“(4-(Phenylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H12BNO3 . It is also known by other names such as “4- (Phenylaminocarbonyl)benzeneboronic acid” and "Boronic acid, B- [4-[ (phenylamino)carbonyl]phenyl]-" . The compound has an average mass of 241.050 Da and a monoisotopic mass of 241.091019 Da .


Physical And Chemical Properties Analysis

“(4-(Phenylcarbamoyl)phenyl)boronic acid” has a density of 1.3±0.1 g/cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound has 3 freely rotating bonds . The polar surface area is 70 Å2 and the molar volume is 188.2±5.0 cm3 . The compound also has a surface tension of 57.1±5.0 dyne/cm .

Scientific Research Applications

Optical Modulation

  • Use in Saccharide Recognition: Phenyl boronic acids, including derivatives of (4-(Phenylcarbamoyl)phenyl)boronic acid, are utilized for saccharide recognition due to their ability to bind with pendant diols. They have been specifically employed in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating the potential for use in sensing applications (Mu et al., 2012).

Material Science

  • Development of Organic Phosphonic Acids: Phenyl boronic acids act as intermediates in the synthesis of organic phosphonic acids and esters, which have wide-ranging applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
  • Fluorescence Quenching Studies: Studies of fluorescence quenching in boronic acid derivatives provide insights into the behavior of these compounds in various environments, contributing to the understanding of their potential applications in material science (Geethanjali et al., 2015).
  • Room-Temperature Phosphorescent Materials: The cyclic esterification of aryl boronic acids has been explored as a method for creating organic room-temperature phosphorescent and mechanoluminescent materials (Zhang et al., 2018).

Biochemistry and Medicine

  • Gene Delivery Applications: Modified phenylboronic acids have been used to enhance the gene transfection capabilities of polyethylenimine, indicating potential applications in gene therapy (Peng et al., 2010).
  • Catalysis in Organic Synthesis: Certain derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid have been utilized as catalysts in organic synthesis, specifically in the dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).
  • Potential Antiviral Applications: Phenylboronic-acid-modified nanoparticles have shown promise as antiviral inhibitors, particularly against the Hepatitis C virus, suggesting potential use in the development of new therapeutic strategies (Khanal et al., 2013).

Analytical Chemistry

  • NMR Spectroscopy: NMR spectroscopy has been used to analyze the acidity and reactivity of phenyl boronic acid-diol condensations, providing valuable insights for applications in analytical chemistry (Valenzuela et al., 2022).

Organic Chemistry

  • Synthesis of Amino-3-fluorophenyl Boronic Acid: The synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline highlights the utility of boronic acids in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).

Sensing Applications

  • Boronic Acid Sensors for Carbohydrates and Bioactive Substances: Boronic acid sensors have been developed for the detection of various substances, including carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
  • Boronic Acids in Sensing Applications: A review of papers published in 2013 highlights the diverse applications of boronic acids in sensing, including their interaction with diols and Lewis bases, leading to utility in various sensing applications (Lacina et al., 2014).

properties

IUPAC Name

[4-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUSGSRIYCUJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455113
Record name [4-(Phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Phenylcarbamoyl)phenyl)boronic acid

CAS RN

330793-45-8
Record name [4-(Phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Phenylaminocarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyl lithium(1.6 M in hexane solution, 5.7 ml, 9.05 mmol) was added slowly to a solution of N1-phenyl-4-bromo-2-methoxybenzamide (1.0 g, 3.62 mmol) in tetrahydrofuran (27 mL) at −78° C. After 30 minutes, triisopropyl borate (1.25 mL, 5.43 mmol) was added rapidly. The reaction mixture was allowed to warm up to room temperature after 13 minutes and stirred for 6 hours. Hydrochloric acid (2.5N, 27 mL) was added and the mixture was stirred overnight. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4, filtered and concentrated. The residue was recrystallized from ethyl acetate/heptane to give 4-(anilinocarbonyl)phenylboronic acid (0.354 g, 40%). 1H NMR (DMSO-d6) δ 7.10 (m, 1H), 7.35 (m, 2H), 7.80 (m, 4H), 7.92 (m, 2H), 8.23 (s, 2H), 10.23 (s, 1H).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhao, M Xin, Y Wang, W Huang, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of BTK inhibitors bearing thieno[3,2-c]pyridin-4-amine framework as the core scaffold were designed, synthesized and well characterized. In this paper, twenty one …
Number of citations: 19 www.sciencedirect.com

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